Sepiolite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Sepiolite can be synthesized through hydrothermal methods, where magnesium salts react with silicate sources under high temperature and pressure . The reaction typically involves magnesium chloride and sodium metasilicate in an aqueous solution, followed by heating at temperatures around 200°C for several hours .

Industrial Production Methods

Industrially, this compound is mined from natural deposits and then processed to remove impurities . The raw material is crushed, ground, and subjected to various purification steps, including washing and centrifugation, to obtain the desired purity and particle size .

Chemical Reactions Analysis

Types of Reactions

Sepiolite undergoes various chemical reactions, including:

Ion Exchange: This compound can exchange its magnesium ions with other cations in solution, making it useful in water treatment applications.

Common Reagents and Conditions

Adsorption: Typically involves aqueous solutions of the target substance and this compound at room temperature.

Ion Exchange: Involves solutions of salts such as sodium chloride or potassium chloride, with this compound acting as the ion-exchange medium.

Major Products Formed

Scientific Research Applications

Chemistry

Sepiolite is used as a catalyst support and adsorbent in various chemical processes

Biology

In biology, this compound is used as a carrier for enzymes and other biomolecules . Its biocompatibility and non-toxic nature make it suitable for biomedical applications .

Medicine

This compound has been explored for drug delivery applications due to its ability to adsorb and release therapeutic agents in a controlled manner .

Industry

In industry, this compound is used in the production of paints, plastics, and rubber . Its adsorptive properties make it useful in removing impurities and enhancing product quality .

Mechanism of Action

Sepiolite exerts its effects primarily through adsorption and ion exchange mechanisms . Its fibrous structure and high surface area allow it to interact with a wide range of substances, facilitating their removal or modification . The molecular targets and pathways involved depend on the specific application, such as adsorption of pollutants or ion exchange in water treatment .

Comparison with Similar Compounds

Similar Compounds

Montmorillonite: Another clay mineral with high adsorption capacity but different structural properties.

Kaolinite: A clay mineral with lower surface area and adsorption capacity compared to sepiolite.

Uniqueness

This compound’s unique fibrous structure and high surface area distinguish it from other clay minerals . Its ability to adsorb a wide range of substances and undergo ion exchange makes it particularly versatile in various applications .

Properties

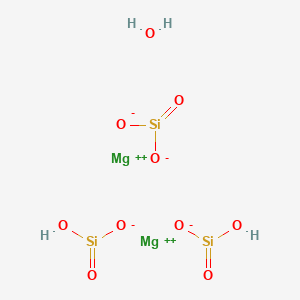

Molecular Formula |

H4Mg2O10Si3 |

|---|---|

Molecular Weight |

296.89 g/mol |

IUPAC Name |

dimagnesium;dioxido(oxo)silane;hydroxy-oxido-oxosilane;hydrate |

InChI |

InChI=1S/2Mg.2HO3Si.O3Si.H2O/c;;3*1-4(2)3;/h;;2*1H;;1H2/q2*+2;2*-1;-2; |

InChI Key |

TUKQLEWOUPCTOS-UHFFFAOYSA-N |

Canonical SMILES |

O.O[Si](=O)[O-].O[Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Mg+2] |

Synonyms |

magnesium trisilicate magnesium trisilicate (Mg2(H4Si3O10)) magnesium trisilicate hexahydrate ((Mg9H14(Si3O10)4)) magnesium trisilicate hexahydrate (Mg4(H2Si6O17)) magnesium trisilicate hydrate magnesium trisilicate tetrahydrate (Mg4(H6Si6O19)) sepiolite |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.